4-chloro-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide -

4-chloro-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide

Catalog Number: EVT-4613068
CAS Number:
Molecular Formula: C19H20ClN3O3
Molecular Weight: 373.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

Compound Description: (S)-17b is a potent, selective inhibitor of class I histone deacetylase (HDAC) isoforms. In vitro, it exhibits antiproliferative activity against the human myelodysplastic syndrome cell line SKM-1. (S)-17b increases intracellular levels of acetyl-histone H3 and P21, leading to G1 cell cycle arrest and apoptosis. Oral administration of (S)-17b demonstrates significant in vivo antitumor activity in SKM-1 xenograft models. Notably, (S)-17b exhibits enhanced antitumor efficacy in mice with an intact immune system compared to those with thymus deficiencies. The compound also displays a favorable pharmacokinetic profile in mice and rats, minimal metabolic property differences among hepatocytes from various species, and low inhibition of the human ether-a-go-go (hERG) channel. []

Relevance: While (S)-17b shares the benzamide core structure with 4-chloro-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide, it differs significantly in its substituents. The presence of the pyridazinone scaffold, fluorine atom, and dimethylaminomethyl group in (S)-17b distinguishes it from the target compound. The relevance stems from both compounds belonging to a broader class of benzamide derivatives with potential biological activity, particularly in the context of cancer treatment. []

Imatinib (4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide)

Compound Description: Imatinib is a widely used therapeutic agent for leukemia treatment, known for its specific inhibition of tyrosine kinases. []

N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamide (TH08)

Compound Description: TH08 has shown potential as an antitumor agent, demonstrating significant in vivo activity against Ehrlich ascites carcinoma (EAC) in mice. Treatment with TH08 resulted in reduced tumor weight, increased survival duration, and tumor cell growth inhibition. Additionally, TH08 positively influenced hematological parameters such as white and red blood cell counts and hemoglobin levels. Its efficacy was comparable to the standard drug, bleomycin, highlighting its potential as a novel anticancer agent. []

Relevance: While TH08 and 4-chloro-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide share the benzamide core, their structural distinctions are significant. TH08 features a thiazolidinone ring system linked to the benzamide nitrogen, along with a thiadiazole moiety. The presence of these heterocyclic rings, absent in the target compound, highlights their distinct chemical properties despite belonging to the broader category of benzamide derivatives. []

Relevance: Although both MMV665953 and 4-chloro-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide possess a chlorine-substituted aromatic ring, they belong to different chemical classes. MMV665953 is a substituted urea derivative, lacking the benzamide core structure that defines 4-chloro-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide. The relevance arises from both compounds being investigated for their potential in combating disease, albeit through different mechanisms: MMV665953 targeting bacterial infections and 4-chloro-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide potentially acting through yet-to-be-determined pathways. []

3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide

Compound Description: This compound is a simple benzamide derivative synthesized from commercially available starting materials. []

Relevance: This compound shares the core benzamide structure with 4-chloro-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide. Both compounds feature a chlorine atom at the 4-position of the benzamide ring, making them structurally related. []

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)

Compound Description: AN-024 is an intermediate in the synthesis of other more complex molecules. []

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Compound Description: The title compound is a complex molecule featuring a central eight-membered ring that deviates from the ideal boat conformation due to steric hindrance caused by an exo-ethylene group. []

Relevance: While this compound also possesses a benzamide moiety, it is significantly different from 4-chloro-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide due to its complex polycyclic structure. The relevance lies in both compounds containing the benzamide functional group. []

4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl] benzamide methanesulphonate (Imanitib mesylate)

Compound Description: Imanitib mesylate is an antileukemic drug, specifically a cytostatic agent used in cancer therapy. It exists in various crystalline forms, including a newly discovered η-modification characterized by a unique set of planar distances, an endothermic melting effect at a specific temperature, and distinct IR spectra. This new η-modification demonstrates promising potential as an antileukemic agent. []

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide sulfate

Compound Description: This compound is the sulfate salt of a potent tyrosine kinase inhibitor. It exists in multiple crystalline forms, including form A characterized by specific powder X-ray diffraction peaks. []

3-(4-Chloro-2-fluoro-5-substituted phenyl)benzo[d][1,2,3]triazin-4(3H)-one Derivatives

Compound Description: This series of compounds were synthesized and tested for their herbicidal activity. Some compounds exhibited high herbicidal activities against dicotyledonous plants in both pre-emergence and post-emergence treatments. These compounds demonstrated selectivity towards certain weeds and were safe for use in fields of dicotyledonous crops. []

Relevance: These benzo[d][1,2,3]triazin-4(3H)-one derivatives, while containing a chlorine-substituted aromatic ring like 4-chloro-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide, differ significantly in their core structure. They lack the benzamide core and instead feature a triazine ring fused to a benzene ring. The relevance arises from both groups of compounds being investigated for their biological activities, with the former exhibiting herbicidal properties and the latter potentially possessing other bioactivities. []

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino] benzamide (Nilotinib)

Compound Description: Nilotinib is an antileukemic drug used in cancer treatment. It exists in an amorphous form whose solubility can be enhanced using specific organic acids, thereby improving bioavailability and mitigating the food effect. This improved formulation aims to enhance the therapeutic efficacy of nilotinib. [, ]

4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide Derivatives (6a-j)

Compound Description: These ten novel derivatives were synthesized using ultrasound irradiation as a green chemistry tool, significantly reducing reaction time compared to conventional methods. These compounds showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with most exhibiting an IC50 value of less than 1 µg/mL. Importantly, they demonstrated no cytotoxicity against the human cancer cell line HeLa, indicating their potential safety profile. Molecular docking studies suggested strong binding affinity to InhA, an essential enzyme in Mycobacterium cell wall synthesis, supporting their anti-tubercular activity. [, ]

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H-yl)phenyl]-1,3-oxazolidin-2-one Derivatives (11a-n)

Compound Description: These novel oxazolidinone derivatives incorporate a thieno-pyridine ring system and were synthesized via a six-step process. These compounds were evaluated for their antibacterial activity against Gram-positive bacteria. Results indicated that many of the tested compounds exhibited significant to excellent antibacterial activity. Some derivatives, including the acetyl derivative (11a), methane sulfonamide derivative (11c), and p-toluene sulfonamide derivative (11e), demonstrated good activity, while the di-(methane sulfonamide) derivative (11d) showed comparable activity to the reference drug substances. []

Relevance: Although both (5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H-yl)phenyl]-1,3-oxazolidin-2-one Derivatives and 4-chloro-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide contain an amide linkage, they differ significantly in their overall structures. The former incorporates a unique oxazolidinone ring system and a thienopyridine moiety, which are absent in the latter. The relevance stems from both groups of compounds belonging to a broader class of amide-containing compounds with potential biological activities, even though their specific mechanisms of action might differ. []

[4-chloro-2-(((2-((3-ethoxy-2-oxidobenzylidene)amino)phenyl)imino)(phenyl)methyl)phenolato-κ4N,N′,O,O′]nickel(II) - ethyl acetate (1/1)

Compound Description: This compound is a nickel (II) complex with a complex ligand featuring a Schiff base moiety. The crystal structure of this complex has been determined. []

Relevance: This compound is not directly structurally related to 4-chloro-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide. It is a metal complex, while the latter is an organic molecule. The relevance is minimal, only sharing the presence of a chlorine-substituted aromatic ring. []

3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide

Compound Description: This compound was synthesized and its crystal structure determined. It demonstrated inhibitory activity against the A549 and BGC-823 cancer cell lines. []

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinoline amine bis(4-methylbenzenesulfonate) monohydrate (Lapatinib ditosylate monohydrate)

Compound Description: Lapatinib ditosylate monohydrate is a tyrosine kinase inhibitor. It exists in various crystalline forms, including a novel anhydrous modification, specifically the γ-modification, characterized by a unique set of diffraction maxima and distinct thermal effects observed through differential scanning calorimetry. This γ-modification shows potential as a reversible selective inhibitor of the intracellular tyrosine kinase receptor of epidermal growth factor, making it a potential candidate for treating advanced or metastatic breast cancer. []

N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB)

Compound Description: CTB is an activator of the p300 histone acetyltransferase (HAT) enzyme. Molecular docking and dynamics simulations revealed that CTB forms strong interactions with key residues in the p300 active site, particularly Tyr1467 and Trp1436. This strong binding suggests that CTB effectively recruits acetyl-CoA to the active site, promoting the acetylation process. []

Relevance: CTPB and 4-chloro-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide are structurally related by their benzamide core, but CTPB has additional trifluoromethyl and ethoxy groups on the benzamide ring, along with a long pentadecyl chain, making it structurally distinct. []

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate

Compound Description: This compound, a hydrochloride monohydrate salt of a known tyrosine kinase inhibitor, exists in a nanosize weakly crystalline modification. This form exhibits enhanced solubility compared to the existing modification A, leading to faster absorption and higher activity in vivo. []

N- {[(2S)-4-(3,4-difluorobenzyl)morpholin-2-yl] methyl}-2-{3-[(methylsulfonyl)amino]phenyl}acetamide

Compound Description: This compound acts as a CCR3 antagonist and is potentially useful in treating inflammatory conditions. []

4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methyl-pyridine-2-carboxamide p-toluene sulphonate (Sorafenib tosylate)

Compound Description: Sorafenib tosylate is a selective protein kinase inhibitor used in the treatment of hepatocellular carcinoma and renal cell carcinoma in humans. Its crystalline β-modification exhibits significantly higher biological activity compared to the known form II of sorafenib tosylate. This enhanced activity suggests potential for improved therapeutic efficacy in treating these cancers. []

3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamides (9a-f)

Compound Description: These compounds were synthesized and characterized. They were subjected to biological evaluation and docking studies. []

Relevance: These compounds are not structurally related to 4-chloro-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide. They contain a variety of different heterocyclic rings and functional groups not present in the target molecule. [] The relevance is minimal.

Carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol-(morpholine/piperidine/4-methyl piperizine-carboxamides (9g-i)

Compound Description: These compounds were synthesized and characterized. They were subjected to biological evaluation and docking studies. []

Relevance: These compounds are not structurally related to 4-chloro-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide. They contain a variety of different heterocyclic rings and functional groups not present in the target molecule. [] The relevance is minimal.

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide (6)

Compound Description: This compound is a novel naphthol derivative synthesized through a multi-step process. The structure was confirmed by elemental analysis, spectroscopy, and spectrometry data. []

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides

Compound Description: This series of compounds were synthesized and evaluated for their antimicrobial activity. Results indicated low activity against common bacterial and fungal strains, but they exhibited bactericidal and fungicidal activity at higher concentrations. Some derivatives showed promising activity against Mycobacterium luteum and Aspergillus niger, highlighting their potential for further development as antimicrobial agents. []

Relevance: These compounds are not structurally related to 4-chloro-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide, as they lack the benzamide core and possess a distinct sulfonyl imine moiety. []

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (Lapatinib)

Compound Description: Lapatinib is a tyrosine kinase inhibitor known for its role in treating HER2-positive breast cancer. It demonstrates substrate properties for efflux transporters like P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), which influence its distribution. Lapatinib also acts as an inhibitor of Pgp, BCRP, and organic anion transporting polypeptide 1B1 (OATP1B1). In vivo studies reveal that efflux transporters at the blood-brain barrier impact lapatinib's brain concentrations, but its systemic exposure remains unaffected by the absence of Pgp and BCRP in the gastrointestinal tract. [, ]

2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449)

Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor. It is orally bioavailable and exhibits varying clearance rates across different species. GDC-0449 undergoes metabolism primarily through oxidation, with three primary metabolites (M1-M3) and three glucuronide conjugates (M4-M6) identified. In vitro studies suggest that GDC-0449 is a relatively weak inhibitor of cytochrome P450 enzymes and P-glycoprotein. []

4-Chloro-N-(trimethylammonio)benzamide chloride monohydrate

Compound Description: This compound is the hydrochloride salt of an ylide. Protonation of the ylide leads to changes in bond lengths and angles within the molecule. []

2-allyloxy-4-chloro-N-(2-piperidinoethyl)benzamide (264CP)

Compound Description: 264CP is a compound synthesized to investigate the structure-activity relationships of antitussive agents. It was found to have stronger antitussive activity compared to its analogue 264-CE (Hexacol®), which has a diethylamino group instead of the piperidino group in 264CP. []

2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives

Compound Description: These derivatives were synthesized using microwave irradiation, a rapid and sustainable approach. They were evaluated for their antimicrobial and antituberculosis activity. Some compounds showed promising activity against a range of bacterial and fungal strains, as well as against Mycobacterium tuberculosis. []

Relevance: These compounds are not structurally related to 4-chloro-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide. They feature multiple heterocycles, including a pyridine, pyrimidine, and oxadiazole ring, which are absent in the target compound. []

Properties

Product Name

4-chloro-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide

IUPAC Name

4-chloro-N-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide

Molecular Formula

C19H20ClN3O3

Molecular Weight

373.8 g/mol

InChI

InChI=1S/C19H20ClN3O3/c20-15-6-4-14(5-7-15)19(25)22-17-3-1-2-16(12-17)21-18(24)13-23-8-10-26-11-9-23/h1-7,12H,8-11,13H2,(H,21,24)(H,22,25)

InChI Key

OCGULOCONNVDQM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.